N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another study synthesized a new thiophene monomer containing a maleimide group, namely N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT), and characterized it via NMR and FTIR .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The chemical structure of the monomer was characterized by Nuclear Magnetic Resonance (H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . This reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene is a five-membered heterocyclic compound with one sulfur atom. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Potential
Research has demonstrated the synthesis of derivatives showing promising anticancer activities. Compounds have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), revealing significant inhibitory effects (Gomha, Edrees, & Altalbawy, 2016). Another study highlighted sulfonamide derivatives as selective inhibitors for specific isoforms of human carbonic anhydrase, which are relevant in cancer therapy (Gul et al., 2018).
Anti-inflammatory and Analgesic Applications
The synthesis and characterization of celecoxib derivatives have shown anti-inflammatory, analgesic, antioxidant, and anticancer activities. These compounds have demonstrated a lower risk of tissue damage in the liver, kidney, colon, and brain, compared to untreated controls (Küçükgüzel et al., 2013).
Antimicrobial Activities
Some derivatives have shown significant antimicrobial activities, including antibacterial effects against Escherichia coli and Staphylococcus aureus, as well as antifungal activities against Candida albicans (Bekhit et al., 2008).
Enzyme Inhibition
Research into the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides has shown potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides form a group of compounds with notable herbicidal activity, specifically as post-emergence activity on dicotyledonous weed species (Eussen et al., 1990).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c19-22(20,14-4-2-1-3-5-14)16-8-10-18-9-6-15(17-18)13-7-11-21-12-13/h1-7,9,11-12,16H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISEGRWYDBUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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